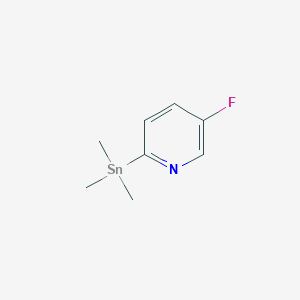

5-Fluoro-2-(trimethylstannyl)pyridine

Description

5-Fluoro-2-(trimethylstannyl)pyridine is a pyridine derivative featuring a fluorine substituent at the 5-position and a trimethylstannyl group at the 2-position. The trimethylstannyl group facilitates carbon-carbon bond formation in polymer synthesis and pharmaceutical chemistry, as demonstrated in the synthesis of poly(2-methyl-7-(7-methylbenzo[c][1,2,5]thiadiazol-4-yl)-5-(pentadecan-7-yl)dithieno[3,2-b:2′,3′-d]pyridine) (PNET-BT) . The fluorine substituent likely enhances electronic modulation of the pyridine ring, influencing reactivity and regioselectivity in subsequent transformations.

Properties

Molecular Formula |

C8H12FNSn |

|---|---|

Molecular Weight |

259.90 g/mol |

IUPAC Name |

(5-fluoropyridin-2-yl)-trimethylstannane |

InChI |

InChI=1S/C5H3FN.3CH3.Sn/c6-5-2-1-3-7-4-5;;;;/h1-2,4H;3*1H3; |

InChI Key |

NWFIPEZCROFSMT-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=NC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-Fluoro-2-(trimethylstannyl)pyridine and its analogues:

Key Comparative Findings

Substituent Effects on Reactivity: The trimethylstannyl group in this compound enables high reactivity in Stille couplings due to the small size of methyl groups, allowing efficient transmetallation with palladium catalysts . In contrast, the tributylstannyl analogue () exhibits slower reaction kinetics due to steric hindrance from longer alkyl chains.

Electronic Modulation :

- Fluorine’s moderate electron-withdrawing effect enhances the pyridine ring’s electrophilicity, directing cross-coupling reactions to specific positions. This contrasts with trifluoromethyl () and nitro () groups, which may over-stabilize intermediates or hinder reactivity.

Solubility and Stability: Trimethylstannyl compounds exhibit moderate solubility in chlorinated solvents (e.g., CH₂Cl₂), while tributylstannyl derivatives () are more soluble in non-polar solvents due to increased hydrophobicity. Stability concerns arise with trimethylstannyl groups, which are more prone to oxidation than bulkier tributylstannyl analogues .

Applications: Trimethylstannyl variants are preferred in polymer synthesis (e.g., PNET-BT in ) for rapid coupling efficiency. Tributylstannyl compounds () are advantageous in stepwise syntheses requiring controlled reaction rates. Non-stannyl derivatives, such as 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine (), find use in medicinal chemistry due to reduced metal toxicity.

Research Findings and Case Studies

Polymer Synthesis: In , bis(trimethylstannyl)dithienopyridine was copolymerized with 4,7-dibromobenzothiadiazole using Pd(dba)₃/p(o-tol)₃ catalysis. The trimethylstannyl group’s high reactivity allowed efficient polymerization at 100°C, yielding PNET-BT with tailored optoelectronic properties.

Pharmacological Analogues :

- and highlight fluoropyridine derivatives (e.g., (S)-5-Fluoro-2-(1-phenylethyl)pyridine) synthesized via CuH/Pd-catalyzed hydroarylation. While lacking stannyl groups, these compounds demonstrate fluorine’s role in enhancing bioactivity and metabolic stability.

Tributylstannyl derivatives () may exhibit lower acute toxicity than trimethylstannyl variants, as longer alkyl chains reduce volatility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.